5-Nitrobenzo[d][1,2,3]thiadiazole
Overview
Description
5-Nitrobenzo[d][1,2,3]thiadiazole is a heterocyclic aromatic compound that contains a benzene ring fused to a thiadiazole ring with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitrobenzo[d][1,2,3]thiadiazole can be synthesized through several methods. One common approach involves the nitration of 1,2,3-benzothiadiazole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of 5-nitro-1,2,3-benzothiadiazole often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-1,2,3-benzothiadiazole.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
5-Nitrobenzo[d][1,2,3]thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-nitro-1,2,3-benzothiadiazole involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: Lacks the nitro group, resulting in different chemical reactivity and applications.
5-Nitro-1,2,3-triazole: Another nitro-containing heterocycle with distinct chemical properties and applications.
4-Nitro-2,1,3-benzothiadiazole: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Uniqueness
5-Nitrobenzo[d][1,2,3]thiadiazole is unique due to the specific positioning of the nitro group, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
5-nitro-1,2,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-6-5(3-4)7-8-12-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILDNWITORTJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500341 | |
Record name | 5-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13599-78-5 | |
Record name | 5-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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